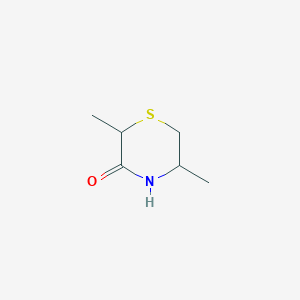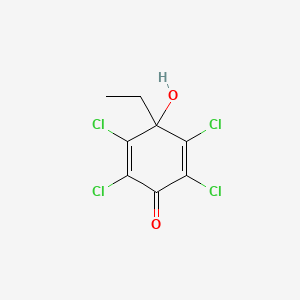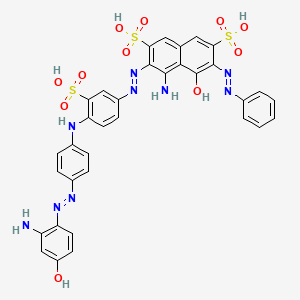
1,4-Dimethyl-1,4-bis(4-nitrophenyl)tetraaz-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-1,4-bis(4-nitrophenyl)tetraaz-2-ene is a chemical compound with the molecular formula C14H14N6O4. It contains a total of 38 atoms, including 14 hydrogen atoms, 14 carbon atoms, 6 nitrogen atoms, and 4 oxygen atoms . This compound is characterized by its aromatic structure, which includes two nitro groups and two six-membered rings .
Analyse Des Réactions Chimiques
1,4-Dimethyl-1,4-bis(4-nitrophenyl)tetraaz-2-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro groups in the compound can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens can replace hydrogen atoms on the ring.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,4-Dimethyl-1,4-bis(4-nitrophenyl)tetraaz-2-ene has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Dimethyl-1,4-bis(4-nitrophenyl)tetraaz-2-ene involves its interaction with molecular targets and pathways within biological systems. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
1,4-Dimethyl-1,4-bis(4-nitrophenyl)tetraaz-2-ene can be compared with other similar compounds, such as:
1,4-Dimethyl-1,4-bis(4-aminophenyl)tetraaz-2-ene: This compound has amine groups instead of nitro groups, leading to different chemical and biological properties.
1,4-Dimethyl-1,4-bis(4-chlorophenyl)tetraaz-2-ene: This compound has chlorine substituents, which affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure and the presence of nitro groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
65842-50-4 |
|---|---|
Formule moléculaire |
C14H14N6O4 |
Poids moléculaire |
330.30 g/mol |
Nom IUPAC |
N-methyl-N-[(N-methyl-4-nitroanilino)diazenyl]-4-nitroaniline |
InChI |
InChI=1S/C14H14N6O4/c1-17(11-3-7-13(8-4-11)19(21)22)15-16-18(2)12-5-9-14(10-6-12)20(23)24/h3-10H,1-2H3 |
Clé InChI |
NZRIUEDFEMJICK-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)[N+](=O)[O-])N=NN(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)


![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)



![1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14469921.png)






